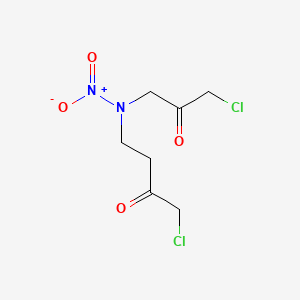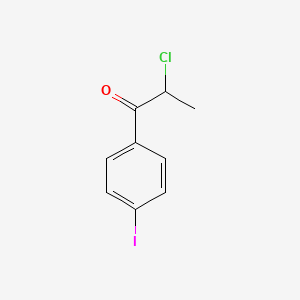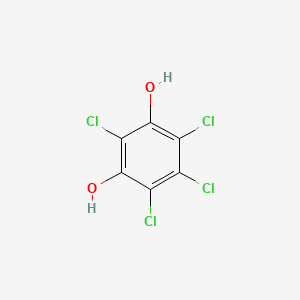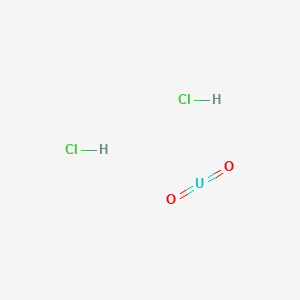
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- is a complex organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of both chloro and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-butanone followed by the introduction of the nitroamino group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes. These processes are carried out in specialized reactors designed to handle hazardous chemicals and maintain the required reaction conditions. The final product is then purified using techniques such as distillation or crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-amino)-: Similar structure but lacks the nitro group.
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-methylamino)-: Contains a methyl group instead of a nitro group.
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-ethylamino)-: Contains an ethyl group instead of a nitro group.
Uniqueness
The presence of both chloro and nitro groups in 2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- makes it unique compared to its analogs
Properties
CAS No. |
39498-67-4 |
|---|---|
Molecular Formula |
C7H10Cl2N2O4 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
N-(4-chloro-3-oxobutyl)-N-(3-chloro-2-oxopropyl)nitramide |
InChI |
InChI=1S/C7H10Cl2N2O4/c8-3-6(12)1-2-10(11(14)15)5-7(13)4-9/h1-5H2 |
InChI Key |
REHIJDHUXKPVLK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)CCl)[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)






![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)

![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

